molecular formula C10H7FN2O3 B6385348 (2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine CAS No. 1261901-98-7

(2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine

Cat. No.: B6385348
CAS No.: 1261901-98-7
M. Wt: 222.17 g/mol
InChI Key: ZTYMZRNFQQGCEA-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The hydroxyl and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of de-fluorinated pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

(2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine exerts its effects involves interactions with specific molecular targets. The hydroxyl and fluoro groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4)-Dihydroxy-5-(5-chloro-2-hydroxyphenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(5-bromo-2-hydroxyphenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(5-iodo-2-hydroxyphenyl)pyrimidine

Uniqueness

(2,4)-Dihydroxy-5-(5-fluoro-2-hydroxyphenyl)pyrimidine is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-5-1-2-8(14)6(3-5)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYMZRNFQQGCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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